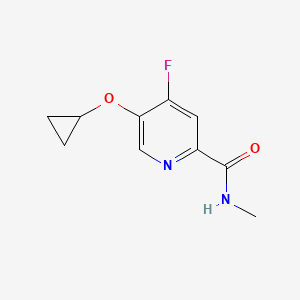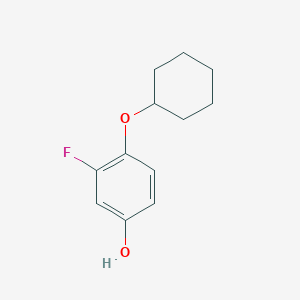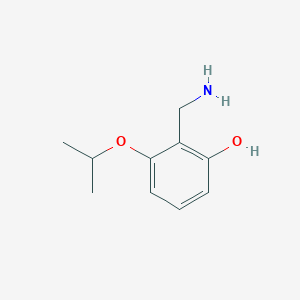![molecular formula C10H8F3NO2 B14847938 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone CAS No. 1393567-41-3](/img/structure/B14847938.png)
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound with the molecular formula C10H8F3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the acetyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The bromopyridine is treated with a strong base such as sec-butyllithium at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Wirkmechanismus
The mechanism of action of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the trifluoromethyl group, leading to different chemical and biological properties.
2-trifluoromethyl-5-acetylpyridine: Another related compound with variations in the position of the acetyl and trifluoromethyl groups, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
1393567-41-3 |
|---|---|
Molekularformel |
C10H8F3NO2 |
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
1-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)7-3-8(6(2)16)14-9(4-7)10(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
YFAZBDNPLQKYRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)

![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)




